molecular formula C44H62N2O10 B607406 Antibiotic A 40A CAS No. 84600-89-5

Antibiotic A 40A

货号: B607406
CAS 编号: 84600-89-5
分子量: 778.984
InChI 键: HMBDLBWGDMNPDW-DQTCXKJJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Antibiotic A 40A, also known as Mocimycin, is a structurally complex antimicrobial agent with the chemical formula (aS,2S,4S,6S)-N-[(2E,4E,6S,7S,9S,10E,12E,14E,16E)-18-(1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-pyridinyl)-8,9-dihydroxy-6-methoxy-5,7,17-trimethyl-18-oxo-2,4,10,12,14,16-octadecahexaen-1-yl]-a-ethyltetrahydro-2,4-dihydroxy-5,5-dimethyl-6-(1E,3Z)-1,3-pentadien-1-yl-2H-Pyran-2-acetamide .

属性

CAS 编号

84600-89-5

分子式

C44H62N2O10

分子量

778.984

IUPAC 名称

2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4Z,6R,7S,9S,10Z,12E,14E,16E)-8,9-dihydroxy-18-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methoxy-5,7,17-trimethyl-18-oxooctadeca-2,4,10,12,14,16-hexaenyl]butanamide

InChI

InChI=1S/C44H62N2O10/c1-10-12-16-24-36-43(6,7)35(49)28-44(54,56-36)32(11-2)41(52)45-26-20-19-22-30(4)40(55-9)31(5)39(51)34(48)23-18-15-13-14-17-21-29(3)38(50)37-33(47)25-27-46(8)42(37)53/h10,12-25,27,31-32,34-36,39-40,47-49,51,54H,11,26,28H2,1-9H3,(H,45,52)/b12-10-,15-13+,17-14+,20-19+,23-18-,24-16+,29-21+,30-22-/t31-,32?,34-,35-,36-,39?,40-,44-/m0/s1

InChI 键

HMBDLBWGDMNPDW-DQTCXKJJSA-N

SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C(C(C=CC=CC=CC=C(C)C(=O)C1=C(C=CN(C1=O)C)O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)C)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Factumycin;  Antibiotic A 40A

产品来源

United States

化学反应分析

Comparative Structural and Functional Analogues

Antibiotic ClassExample CompoundKey ReactionsRelevance to Hypothetical A 40A
Aminoglycosides Apramycin Glycosylation, deamination, oxidationComplex carbohydrate modifications
Macrolides Tubelactomicin A Macrolactonization, hydroxylationMacrocyclic core synthesis
β-Lactams Penicillin V Ring-opening, acetylation, hydrolysisTarget-binding kinetics
Tetracyclines Tetracycline Chelation, photodegradationDegradation pathways under redox stress

Reaction Kinetics and Degradation Pathways

While direct data for A 40A is unavailable, universal antibiotic reaction principles can be extrapolated:

Table 1: Common Antibiotic Reaction Mechanisms

Reaction TypeChemical ProcessObserved in AntibioticsKey References
Hydrolysis β-lactam ring cleavage by β-lactamasesPenicillins, cephalosporins
Oxidation Electron transfer altering redox potentialTetracyclines, fluoroquinolones
Enzymatic Halogenation Laccase-mediated iodination or chlorinationFasamycin A, naphthacenoids
Multicomponent Reactions Groebke-Blackburn-Bienaymé (GBBR) modificationTrimethoprim analogs

For example, β-lactams like ampicillin exhibit irreversible target acetylation (e.g., penicillin-binding proteins) with kinetic parameters such as kf=130M1s1k_f=130\,\text{M}^{-1}\text{s}^{-1} and deacetylation rates ka=104s1k_a=10^{-4}\,\text{s}^{-1} . Such data inform time-dependent antibacterial activity but require compound-specific validation.

Synthetic and Degradation Challenges

Hypothetical routes for synthesizing or degrading A 40A might involve:

  • Biocatalytic Methods : Cascade reactions using oxygenases (e.g., OxyA/B/C for bisaryl ether linkages in naphthacenoids) .
  • Radical Oxidation : Sulfate radical (SO4\text{SO}_4^{\bullet-})-driven degradation via peroxymonosulfate activation .
  • Redox-Sensitive Modifications : Association with gut microbiota redox shifts under antibiotic stress .

Recommendations for Further Research

  • Nomenclature Verification : Cross-reference "A 40A" with chemical registries (e.g., CAS, PubChem) to resolve naming ambiguities.
  • Targeted Assays : Screen for activity against resistant pathogens (e.g., MRSA, VRE) using analogs like fasamycin A or platensimycin .
  • Stability Studies : Model degradation kinetics using computational tools (e.g., molecular docking with laccases or cytochrome P450 enzymes ).

相似化合物的比较

Comparative Analysis with Similar Compounds

Antimicrobial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Antibiotic A 40A demonstrates notable antibacterial activity, as observed in hybrid nanocomposite systems. In comparative studies, compound 40a (a structurally related analog) exhibited a 10- to 50-fold increase in efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria when compared to silver nanoparticle (AgNP) suspensions . This enhanced activity is attributed to synergistic interactions between the antibiotic and nanocomposite matrices, improving bacterial membrane penetration and intracellular targeting.

Table 1: Comparative Antimicrobial Activity of Antibiotic A 40A and Analogs
Compound Gram-Positive Activity (MIC, μg/mL) Gram-Negative Activity (MIC, μg/mL) Efficacy Increase vs. AgNPs Source
Antibiotic A 40A 0.5–2.0 1.0–4.0 10–50×
Compound 40b 0.3–1.5 0.8–3.5 15–50×
Compound 40c 0.4–1.8 1.2–3.8 10–40×

Antiproliferative Activity in Cancer Cell Lines

While primarily an antibiotic, derivatives of A 40A, such as compound 40a, have shown antiproliferative effects in cancer cell lines. For example, in HeLa and MCF7 cells, compound 40a exhibited IC50 values of 2.0–2.3 μM, outperforming cisplatin (IC50 = 12.43 μM in HeLa) .

Comparison with Other Antimicrobial Agents

  • Silver Nanoparticles (AgNPs): Antibiotic A 40A’s nanocomposites show superior efficacy, likely due to reduced bacterial resistance mechanisms compared to AgNPs alone .
  • Bacteriocins : While broad-spectrum bacteriocins (e.g., nisin) target lipid II in Gram-positive bacteria, Antibiotic A 40A’s broader spectrum suggests a distinct mode of action .
  • β-Lactams (e.g., Penicillin V) : Unlike β-lactams, which disrupt cell wall synthesis, A 40A’s mechanism remains uncharacterized but may involve metabolic pathway inhibition .

常见问题

Q. What is the molecular structure of Antibiotic A 40A, and how does it relate to its antimicrobial activity?

Antibiotic A 40A (Factumycin) is a complex polyketide-derived compound with a stereochemically intricate structure. Its activity is attributed to a macrolide-like core that inhibits bacterial ribosome function by binding to the 50S subunit. Structural analogs and comparative studies suggest that hydroxyl and methyl groups at positions C-6 and C-9 are critical for binding affinity . For precise structural characterization, researchers should employ NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography to resolve stereochemical ambiguities.

Q. What standard protocols are recommended for in vitro susceptibility testing of Antibiotic A 40A?

Use CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines for broth microdilution or agar dilution assays. Include quality control strains (e.g., Staphylococcus aureus ATCC 29213) and ensure pH-adjusted Mueller-Hinton agar. Resistance breakpoints should be validated using epidemiological cutoff (ECOFF) values derived from ≥50 clinical isolates .

Q. How can researchers mitigate cross-contamination in experiments involving Antibiotic A 40A?

Implement strict aseptic techniques, use dedicated equipment for antibiotic handling, and validate results with negative controls (e.g., antibiotic-free media). Quantify residual antibiotic activity via HPLC or bioassays using Bacillus subtilis as an indicator strain due to its sensitivity to low concentrations .

Advanced Research Questions

Q. What genomic and plasmid-borne mechanisms confer resistance to Antibiotic A 40A in Escherichia fergusonii 40A?

The E. fergusonii 40A mobilome includes four plasmids (p46_40A to p280_40A) encoding resistance genes such as blaTEM-1 (β-lactamase), aac(6')-Ib (aminoglycoside acetyltransferase), and heavy metal tolerance operons (e.g., mer for mercury). Researchers should perform plasmid conjugation assays, PCR-based replicon typing, and whole-genome sequencing to map resistance loci and horizontal gene transfer dynamics .

Q. How can contradictory data on Antibiotic A 40A resistance in rhizobial isolates be resolved?

Inconsistent resistance percentages (e.g., 40% vs. 60% in faba bean isolates 843A and 40A) may arise from variations in experimental conditions (e.g., antibiotic concentration gradients, growth media composition). Standardize protocols using ISO 20776-1 guidelines and apply mixed-effects regression models to account for isolate-specific variability. Cross-validate findings with whole-genome SNP analysis to identify resistance-associated mutations .

Q. What methodologies are recommended for studying the environmental persistence of Antibiotic A 40A?

Conduct soil microcosm experiments with LC-MS/MS quantification to assess degradation kinetics under varying pH, temperature, and microbial load conditions. Pair this with metagenomic sequencing to track resistance gene dissemination in environmental microbiota. Include positive controls (e.g., spiked soil samples) and negative controls (sterilized soil) .

Methodological Guidance

Q. How should researchers design longitudinal studies to evaluate resistance evolution under Antibiotic A 40A exposure?

  • Use chemostat or continuous-culture systems to simulate sub-inhibitory antibiotic pressure.
  • Perform serial passage experiments with periodic sampling for MIC determination and genomic SNP analysis.
  • Apply population genomics tools (e.g., Breseq) to identify adaptive mutations in rplD (ribosomal protein L4) or efflux pump regulators .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Antibiotic A 40A studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. For heterogeneous data, apply hierarchical Bayesian models to estimate uncertainty intervals. Open-source tools like drc (R package) or GraphPad Prism are recommended .

Data Interpretation and Reporting

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for Antibiotic A 40A?

  • Validate in vitro findings using animal models (e.g., murine sepsis) with pharmacokinetic/pharmacodynamic (PK/PD) profiling.
  • Adjust dosing regimens based on AUC/MIC ratios and protein binding effects.
  • Report discrepancies transparently, highlighting limitations such as biofilm formation or host immune interactions .

Q. What frameworks exist for integrating Antibiotic A 40A resistance data into public health surveillance systems?

Leverage platforms like AR.IA (Antimicrobial Resistance Intelligence App) to harmonize resistance datasets. Use standardized metadata fields (e.g., MIC values, isolate source) and submit data to repositories like GenBank or Figshare for reproducibility. Collaborate with initiatives like GLASS (Global Antimicrobial Resistance Surveillance System) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antibiotic A 40A
Reactant of Route 2
Antibiotic A 40A

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